molecular formula C23H28N4O2 B12184359 3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone

3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone

Cat. No.: B12184359
M. Wt: 392.5 g/mol
InChI Key: MCYQBXSJHNFAEW-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone is a complex organic compound that features an indole ring, a piperazine moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: This involves the reaction of the indole derivative with piperazine, often under basic conditions.

    Incorporation of the Pyridine Group: The final step involves the coupling of the piperazine-indole intermediate with a pyridine derivative, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the pyridine group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine
  • 2-(4-methoxy-1H-indol-3-yl)acetamide
  • 1H-Indole-3-ethanamine, N-methyl-

Uniqueness

3-(4-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-propanone is unique due to its combination of an indole ring, a piperazine moiety, and a pyridine group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H28N4O2/c1-29-22-7-4-6-21-20(22)9-13-26(21)14-10-23(28)27-17-15-25(16-18-27)12-8-19-5-2-3-11-24-19/h2-7,9,11,13H,8,10,12,14-18H2,1H3

InChI Key

MCYQBXSJHNFAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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